molecular formula C15H11ClO8 B13815248 6-Hydroxydelphinidin chloride

6-Hydroxydelphinidin chloride

Cat. No.: B13815248
M. Wt: 354.69 g/mol
InChI Key: PYSCZYSGHGBKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxydelphinidin chloride typically involves the hydroxylation of delphinidin. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions . The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure the selective hydroxylation at the 6th position of the delphinidin molecule.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound in large quantities. These methods leverage the biosynthetic pathways of anthocyanins in plants, optimizing the production process for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxydelphinidin chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with altered functional groups .

Scientific Research Applications

Anticancer Properties

6-Hydroxydelphinidin chloride exhibits significant anticancer effects, similar to its parent compound, delphinidin. Research indicates that delphinidin can suppress cell growth and induce apoptosis in various cancer cell lines. For instance:

  • Prostate Cancer : Delphinidin has been shown to inhibit tumor growth in prostate cancer models by modulating the NF-κB signaling pathway and inducing caspase-dependent apoptosis . In vitro studies demonstrated dose-dependent effects on cell viability and apoptosis markers such as BAX and cyclin D1 .
  • Breast Cancer : In HER2-positive breast cancer cells, delphinidin induced apoptosis through the activation of caspase pathways and inhibited the expression of matrix metalloproteinases (MMPs) associated with metastasis .
  • Colorectal Cancer : Delphinidin's effects on colorectal cancer cells include reducing viability and inducing apoptosis via multiple signaling pathways, including p53 and NF-κB pathways .

Antioxidant and Antiglycation Activities

This compound is part of a broader class of anthocyanins that exhibit strong antioxidant properties. The compound's structure, particularly the presence of hydroxyl groups, enhances its radical scavenging ability:

  • DPPH Radical Scavenging : Studies have shown that delphinidin derivatives have potent DPPH radical scavenging activities, which are crucial for combating oxidative stress in biological systems .
  • Antiglycation Effects : Anthocyanins, including this compound, have demonstrated the ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in various degenerative diseases . This property is particularly relevant in diabetes management and age-related conditions.

Cosmetic Applications

The cosmetic industry increasingly utilizes anthocyanins due to their antioxidant properties and potential skin benefits:

  • Skin Care Formulations : this compound can be incorporated into creams and lotions for its antioxidant effects, which help protect the skin from oxidative damage caused by UV radiation and pollution .
  • Stability and Efficacy : Cosmetic formulations containing anthocyanins must undergo rigorous testing for safety and stability. Recent studies have highlighted the importance of formulation techniques that optimize the bioavailability and effectiveness of active ingredients in topical applications .

Case Studies

Study FocusFindingsReference
Prostate CancerDelphinidin induced apoptosis via NF-κB pathway modulation; reduced tumor growth in vivo.
Breast CancerInduced apoptosis in HER2-positive cells; inhibited MMP expression linked to metastasis.
Colorectal CancerReduced cell viability; induced apoptosis through p53 signaling pathway.
Antioxidant ActivityDemonstrated strong DPPH radical scavenging ability; effective against oxidative stress.
Cosmetic FormulationsEffective in protecting skin; requires stability testing for market introduction.

Mechanism of Action

The mechanism of action of 6-Hydroxydelphinidin chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Hydroxydelphinidin chloride is unique due to its specific hydroxylation at the 6th position, which may enhance its antioxidant and therapeutic properties compared to other anthocyanidins. This structural modification can influence its bioavailability and interaction with molecular targets, making it a valuable compound for further research and application .

Q & A

Basic Research Questions

Q. How can researchers ensure the stability of 6-Hydroxydelphinidin chloride during experimental workflows?

  • Methodological Answer : Stability studies should prioritize storage at ≤-20°C in airtight, light-protected containers to prevent degradation, as anthocyanidin derivatives like delphinidin analogs are sensitive to temperature, oxygen, and light . For short-term use, dissolve the compound in acidic buffers (pH 1-3) to stabilize the flavylium cation form. Quantify degradation via HPLC-DAD with a C18 column, monitoring absorbance at 520 nm and comparing peak areas over time .

Q. What are the recommended analytical techniques for quantifying this compound in plant extracts?

  • Methodological Answer : Combine liquid-liquid extraction (e.g., methanol:water:formic acid, 70:28:2 v/v) with solid-phase purification (C18 cartridges) to isolate the compound. Quantify using UPLC-MS/MS with a reverse-phase column (e.g., Acquity BEH C18) and negative-ion ESI mode, monitoring the [M−H]⁻ ion at m/z 337.03. Validate with external calibration curves (R² >0.99) and spike-recovery tests (≥85% recovery) .

Q. How should researchers design in vitro assays to evaluate the antioxidant activity of this compound?

  • Methodological Answer : Use the ORAC (Oxygen Radical Absorbance Capacity) assay for hydrophilic antioxidants, and the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for lipophilic systems. Normalize results to Trolox equivalents and account for pH-dependent structural changes (e.g., quinoidal base formation at pH >4). Include positive controls (e.g., ascorbic acid) and triplicate measurements to reduce variability .

Advanced Research Questions

Q. How can contradictory data on the pro-oxidant vs. antioxidant effects of this compound be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., metal ion presence, pH). For example, in the presence of Fe³⁺, the compound may act as a pro-oxidant via Fenton reactions. Use metal-chelating buffers (e.g., EDTA) in antioxidant assays and validate with electron paramagnetic resonance (EPR) to detect radical intermediates. Compare results across cell-free systems (e.g., linoleic acid peroxidation) and cellular models (e.g., ROS-sensitive fluorescent probes in HepG2 cells) .

Q. What experimental strategies are critical for elucidating the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Conduct in vitro metabolism assays using liver microsomes (e.g., human S9 fraction) with NADPH regeneration systems. Identify phase I/II metabolites via high-resolution LC-QTOF-MS, focusing on glucuronidation, sulfation, and methylation patterns. For in vivo studies, use stable isotope-labeled tracers (e.g., ¹³C-labeled compound) in rodent models and analyze plasma/urine metabolites over time .

Q. How can researchers address discrepancies in reported bioavailability values for this compound?

  • Methodological Answer : Bioavailability discrepancies often stem from absorption variability (e.g., intestinal microbiota metabolism). Use dual-cannulated animal models (portal vein + jugular vein catheters) to distinguish intestinal vs. hepatic first-pass effects. Pair with simulated digestion models (INFOGEST protocol) to assess stability in gastric/intestinal fluids. Validate using Caco-2 cell monolayers for permeability studies .

Q. Data Contradiction and Reproducibility

Q. What factors contribute to variability in reported IC₅₀ values for this compound in kinase inhibition assays?

  • Methodological Answer : Variability arises from kinase isoform specificity, ATP concentration (use Km-adjusted ATP levels), and compound pre-incubation time. Standardize assays using recombinant kinases (e.g., MAPK14/p38α) with fluorescence polarization (FP) detection. Include control inhibitors (e.g., SB203580) and report IC₅₀ values with 95% confidence intervals from dose-response curves (n≥3) .

Q. How can researchers improve reproducibility in fluorescence-based binding studies of this compound with DNA/proteins?

  • Methodological Answer : Use anisotropy-based assays to minimize inner-filter effects. For DNA binding, employ ethidium bromide displacement assays with calf thymus DNA and correct for background fluorescence. For protein interactions, use tryptophan fluorescence quenching with BSA as a model protein and calculate Stern-Volmer constants. Validate via isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. Experimental Design and Validation

Q. What controls are essential when investigating the anti-inflammatory effects of this compound in cell cultures?

  • Methodological Answer : Include LPS-stimulated RAW264.7 macrophages as an inflammation model. Use dexamethasone as a positive control for COX-2 inhibition and measure cytokine secretion (e.g., IL-6, TNF-α) via ELISA. Assess cytotoxicity via MTT assay and normalize inflammatory markers to cell viability. Confirm specificity using siRNA knockdown of NF-κB pathways .

Q. How should researchers validate the specificity of this compound in epigenetic modulation studies?

  • Methodological Answer : Perform chromatin immunoprecipitation (ChIP-qPCR) for histone modification markers (e.g., H3K4me3, H3K27ac) in target genes. Use HDAC/lysine demethylase inhibitors (e.g., trichostatin A, JIB-04) as controls. Pair with RNA-seq to correlate epigenetic changes with gene expression. Confirm findings in primary cells (e.g., peripheral blood mononuclear cells) to rule out cell-line artifacts .

Properties

Molecular Formula

C15H11ClO8

Molecular Weight

354.69 g/mol

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride

InChI

InChI=1S/C15H10O8.ClH/c16-7-1-5(2-8(17)13(7)21)15-10(19)3-6-11(23-15)4-9(18)14(22)12(6)20;/h1-4H,(H6-,16,17,18,19,20,21,22);1H

InChI Key

PYSCZYSGHGBKKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.